REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[C:4]([Br:10])[C:3]=1[OH:11].C[Si](I)(C)C>CC#N>[Br:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([Br:10])[C:3]=1[OH:11]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)OC)Br)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
ice H2O
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux the solution for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (2×300 mL)
|
Type
|
WASH
|
Details
|
Wash the combined extracts with saturated sodium hydrosulfite (200 mL), H2O (200 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Crystallize the residue
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)O)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.36 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |